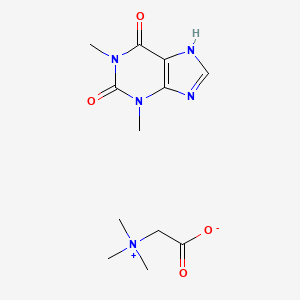
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide is a unique chemical compound with the molecular formula C4H6N2S3·HBr It is known for its distinctive structure, which includes a dithiazolidine ring
Méthodes De Préparation
The synthesis of 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,4-dithiazolidine-3-thione with methylamine in the presence of hydrobromic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiazolidine ring to more reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the dithiazolidine ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form various products, including thiols and amines.
Applications De Recherche Scientifique
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide involves its interaction with various molecular targets. The dithiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by forming reactive intermediates that can modify biomolecules. The exact pathways and targets are still under investigation, but its unique structure suggests multiple modes of action.
Comparaison Avec Des Composés Similaires
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide can be compared with other similar compounds, such as:
4-Phenyl-5-phenylimino-1,2,4-dithiazolidine-3-one: This compound has a similar dithiazolidine ring but with different substituents, leading to different chemical and biological properties.
1,2,4-Dithiazole-3-thione: Another compound with a dithiazolidine ring, but with different reactivity and applications.
5-Imino-1,2,4-dithiazolidine-3-thione: Similar in structure but with variations in the substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substituents and the presence of the hydrobromide group, which can influence its solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
20042-86-8 |
|---|---|
Formule moléculaire |
C4H7BrN2S3 |
Poids moléculaire |
259.2 g/mol |
Nom IUPAC |
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione;bromide |
InChI |
InChI=1S/C4H6N2S3.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H |
Clé InChI |
VNRZQMPPRKZBRB-UHFFFAOYSA-N |
SMILES canonique |
CN=C1[NH+](C(=S)SS1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



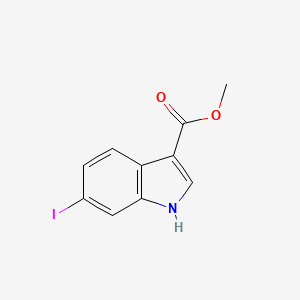
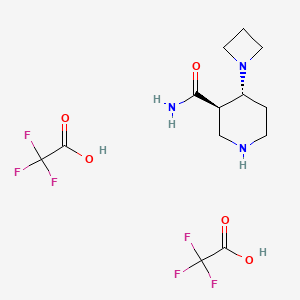

![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)

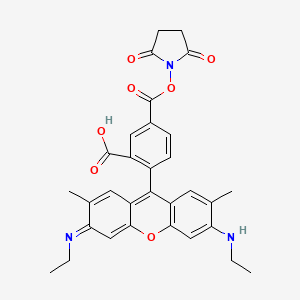

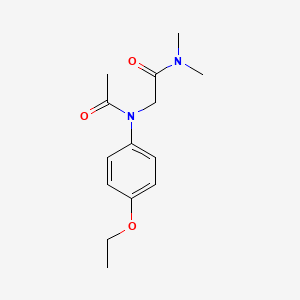
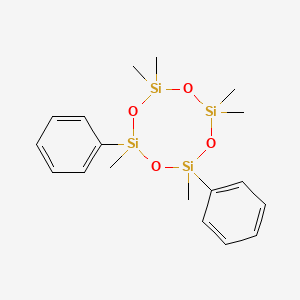
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)
